Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate (TBAPC) is a novel organic compound with a wide range of applications in scientific research. TBAPC has been used for a variety of purposes, including enzyme inhibition, protein modification, and drug delivery. TBAPC is a derivative of piperidine, a six-membered heterocycle, and contains an aminopyridazin-3-yl group. TBAPC is a highly versatile compound, allowing for a wide range of modifications and applications.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate involves the reaction of tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate with 6-aminopyridazine in the presence of a base to form the desired product.
Starting Materials
Tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate, 6-aminopyridazine, Base (e.g. potassium carbonate), Solvent (e.g. dimethylformamide)
Reaction
Add 6-aminopyridazine to a solution of tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate in a suitable solvent, Add a base to the reaction mixture to facilitate the reaction, Heat the reaction mixture to a suitable temperature and stir for a suitable time, Cool the reaction mixture and extract the product using a suitable solvent, Purify the product using standard techniques such as column chromatography or recrystallization
Mechanism Of Action
Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate is an inhibitor of enzymes, and its mechanism of action is believed to involve the formation of a covalent bond between the compound and the enzyme. The covalent bond is formed when the aminopyridazin-3-yl group of Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate reacts with the active site of the enzyme. This reaction blocks the enzyme’s active site, preventing it from catalyzing its reaction.
Biochemical And Physiological Effects
Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. In cell culture studies, Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes. Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate has also been shown to have anti-inflammatory and analgesic effects, and has been used in the treatment of pain and inflammation.
Advantages And Limitations For Lab Experiments
The main advantage of Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate is its versatility, as it can be used for a variety of purposes in scientific research. Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate is also relatively easy to synthesize, and can be synthesized in a variety of ways. The main limitation of Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate is its relatively short half-life, which means that it must be used quickly after synthesis.
Future Directions
Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate has a wide range of potential applications in scientific research and drug development. In the future, Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate could be used to study the structure and function of enzymes, as well as to modify proteins and other macromolecules. Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate could also be used in drug delivery systems, allowing for the controlled release of drugs or other compounds. Additionally, Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate could be used to develop new drugs, as it has been shown to have anti-inflammatory and analgesic effects. Finally, Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate could be used in the development of new synthetic methods and reactions, as it is a highly versatile compound.
Scientific Research Applications
Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate has been used in a variety of scientific research applications. It has been used as a tool for enzyme inhibition, protein modification, and drug delivery. Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate has been used to study the structure and function of enzymes, as well as to modify proteins and other macromolecules. Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate has also been used in drug delivery systems, allowing for the controlled release of drugs or other compounds.
properties
IUPAC Name |
tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-10(7-9-18)11-4-5-12(15)17-16-11/h4-5,10H,6-9H2,1-3H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVLKZHAGVQJCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate | |
CAS RN |
1426921-48-3 |
Source
|
Record name | tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.